molecular formula C17H20FN3O2S2 B2560400 N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-09-5

N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2560400
CAS No.: 941874-09-5
M. Wt: 381.48
InChI Key: LKIZQJJNTBWTNX-UHFFFAOYSA-N
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Description

N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the acetamide moiety. Common reagents used in these reactions include thioamides, halogenated compounds, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-oxoacetamide
  • 2-(4-fluorophenyl)thiazole
  • N-butyl-2-thiazolylacetamide

Uniqueness

N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, while the thiazole ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

N-butyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S2/c1-2-3-8-19-15(22)9-14-10-24-17(21-14)25-11-16(23)20-13-6-4-12(18)5-7-13/h4-7,10H,2-3,8-9,11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIZQJJNTBWTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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